molecular formula C12H18N2 B2916526 [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS No. 1932014-51-1

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2916526
CAS No.: 1932014-51-1
M. Wt: 190.29
InChI Key: DTBPBACTPMYTTQ-GFCCVEGCSA-N
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Description

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine is a chemical compound with the molecular formula C12H18N2 It is characterized by a pyrrolidine ring attached to a 4-methylphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in ethanol, room temperature

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide, reflux

Major Products Formed

    Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid

    Reduction: 4-Methylphenylmethanol, 4-Methylphenylethylamine

    Substitution: Various N-alkylated derivatives

Scientific Research Applications

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanol
  • [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]ethanamine
  • [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]propanoic acid

Uniqueness

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine is unique due to its specific structural features, such as the presence of a methanamine group attached to the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2R)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBPBACTPMYTTQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCC[C@@H]2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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